

# An In-depth Technical Guide to Algestone Acetophenide (CAS: 24356-94-3)

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## Compound of Interest

Compound Name: *Algestone acetophenide*

CAS No.: 1179-87-9

Cat. No.: B072495

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## Executive Summary

**Algestone Acetophenide**, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent synthetic progestin derived from 16 $\alpha$ ,17 $\alpha$ -dihydroxyprogesterone.[1] With the CAS number 24356-94-3, this compound functions as a high-affinity agonist for the progesterone receptor (PR), forming the basis of its primary application as a long-acting injectable contraceptive.[2][3] Typically formulated in combination with an estrogen, such as estradiol enanthate, it is administered intramuscularly on a monthly basis.[4] Its chemical structure, featuring a cyclic acetal at the 16 $\alpha$  and 17 $\alpha$  positions, confers enhanced stability and a prolonged pharmacokinetic profile, with an elimination half-life of approximately 24 days.[5][6] While effective and widely used in regions like Latin America, its development in the United States was discontinued due to adverse toxicological findings in early animal studies, including pituitary hyperplasia in rats and mammary tumors in dogs.[4][6] This guide provides a comprehensive technical overview of its synthesis, mechanism of action, pharmacokinetics, analytical methodologies, and the critical safety considerations relevant to modern drug development.

## Introduction and Historical Context

**Algestone Acetophenide** (DHPA) is a synthetic pregnane steroid first described in 1958 and patented in 1960.[4] It was developed as a second-generation progestin, designed to overcome

the limitations of natural progesterone, such as poor oral bioavailability and short half-life. Its primary role has been as the progestogenic component in once-a-month combined injectable contraceptives.[3] These formulations leverage DHPA's potent progestational activity to inhibit ovulation and alter the cervical and endometrial environment, thereby preventing pregnancy.[1][7]

Despite its efficacy, the compound's trajectory was significantly impacted by preclinical toxicology studies in the late 1960s.[6] Concerns over its potential for endocrine disruption, highlighted by findings in animal models, led to the discontinuation of its development in the United States by its original developer, Squibb.[2][6] Nevertheless, manufacturing and clinical use continued in other parts of the world, particularly in Latin America, where it remains a component of commercial contraceptives like Perlutal and Topasel.[4][6] For researchers today, DHPA serves as a case study in species-specific toxicology and a compound of interest for understanding progesterone receptor pharmacology and endocrine disruption.[2]

## Physicochemical Profile

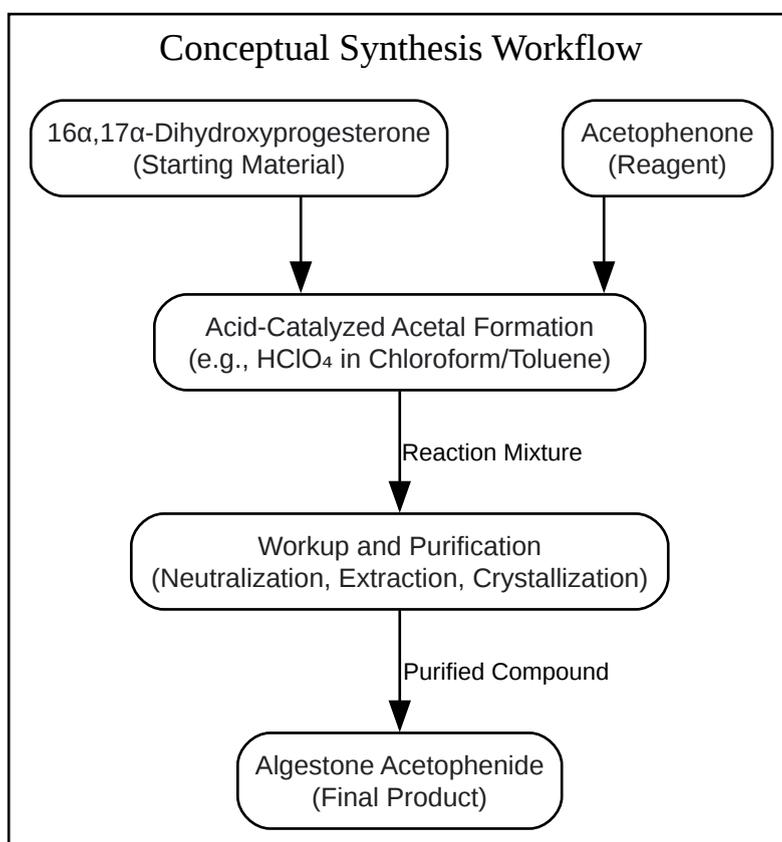
The molecular structure of **Algestone Acetophenide** is characterized by the progesterone backbone with a cyclic acetal formed between the 16 $\alpha$  and 17 $\alpha$  hydroxyl groups and acetophenone.[5] This modification is crucial for its stability and pharmacokinetic properties.[5]

Property	Value	Source(s)
CAS Number	24356-94-3	[4][5][8]
Molecular Formula	C <sub>29</sub> H <sub>36</sub> O <sub>4</sub>	[4][5]
Molecular Weight	448.60 g/mol	[4][9]
IUPAC Name	(4aR,4bS,6aS,6bS,8R,9aR,10aS,10bR)-6b-Acetyl-4a,6a,8-trimethyl-8-phenyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1][4]dioxol-2-one	[4]
Synonyms	Dihydroxyprogesterone acetophenide (DHPA), Deladroxone, Droxone, Alfason acetophenide	[4][9]
Appearance	White to Off-White Solid	[10]
Melting Point	150-151 °C	[8][9]
Solubility	Sparingly soluble in Chloroform, Slightly soluble in Methanol. Low water solubility.	[8]
Storage Temperature	-20°C for long-term storage	

## Synthesis and Manufacturing Considerations

The synthesis of **Algestone Acetophenide** is a well-established process in steroid chemistry. The key strategic step involves the formation of the acetophenide moiety, which protects the 16 $\alpha$  and 17 $\alpha$  diol system and enhances the molecule's progestogenic activity.

The foundational synthesis involves the acid-catalyzed reaction of 16 $\alpha$ ,17 $\alpha$ -dihydroxyprogesterone with acetophenone.[8] Perchloric acid is often cited as the catalyst for this condensation reaction, which forms the thermodynamically stable cyclic acetal.[8][11]



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Caption: High-level workflow for the synthesis of **Algestone Acetophenide**.

Causality in Experimental Design: The choice of a strong acid catalyst like perchloric acid is critical to drive the equilibrium of the acetal formation reaction towards the product. The solvent system, often an organic solvent like toluene or chloroform, is selected to ensure the solubility of the steroid starting material and reagent.[8][11] Purification via crystallization is effective due to the compound's solid nature and allows for the removal of unreacted starting materials and catalytic residues.[8]

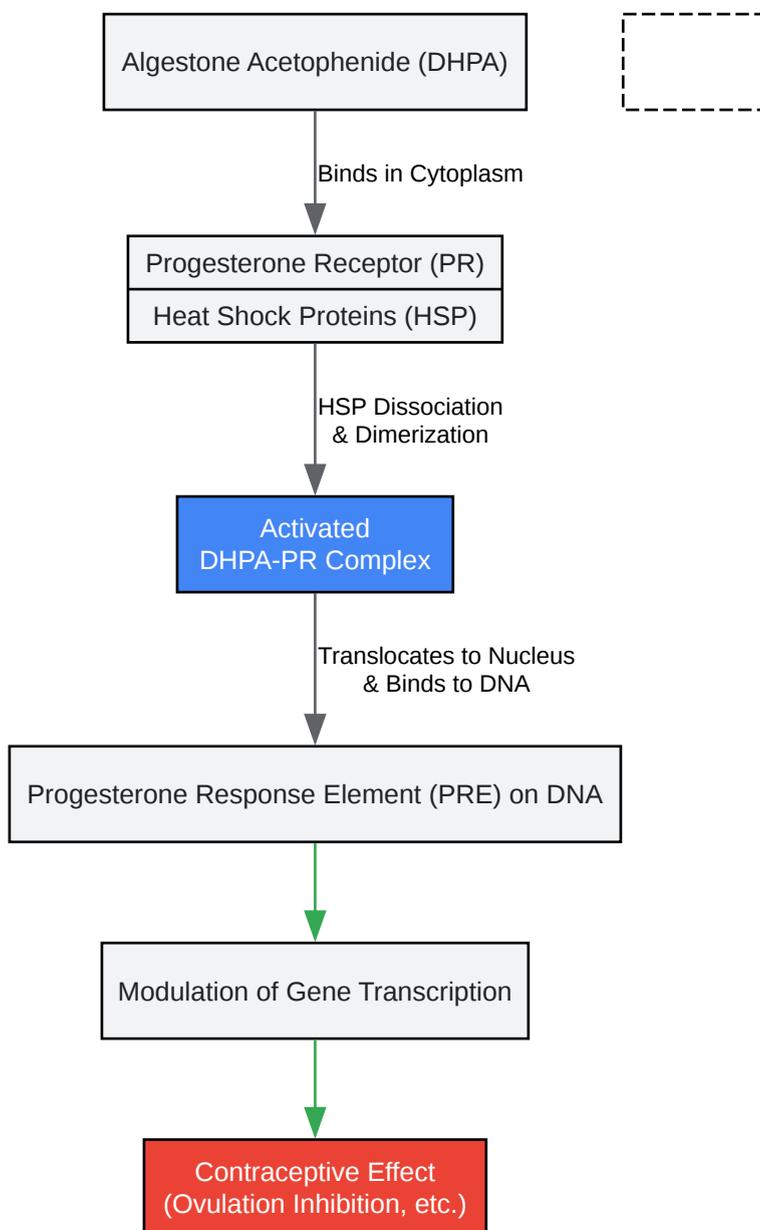
## Pharmacological Profile

### Mechanism of Action

**Algestone Acetophenide**'s primary mechanism of action is as a potent agonist of the progesterone receptor (PR).[2] Its binding affinity for the PR is estimated to be 2 to 5 times greater than that of endogenous progesterone in animal models.[2] As a "pure" progestin, it is

reported to have no significant androgenic, estrogenic, or glucocorticoid activities at therapeutic doses.[2]

Upon administration, DHPA circulates and diffuses into target cells, where it binds to intracellular PRs located in the cytoplasm. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This action mimics the effects of progesterone, leading to the inhibition of ovulation and changes in the endometrium and cervical mucus that are unfavorable for conception.[12][13]



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Caption: Progesterone receptor signaling pathway initiated by **Algestone Acetophenide**.

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of **Algestone Acetophenide** is central to its use as a long-acting contraceptive.

- **Absorption:** DHPA is not orally active and must be administered via intramuscular (IM) injection.[4] Following IM injection, its low water solubility causes it to form a depot in the muscle tissue, from which it is slowly absorbed into systemic circulation.[1] This depot effect is responsible for its sustained action.
- **Distribution:** Like other steroids, DHPA is expected to be highly protein-bound in the plasma, primarily to albumin. Its lipophilic nature allows for wide distribution into tissues.
- **Metabolism:** While specific metabolism studies on DHPA are limited, it is presumed to undergo extensive hepatic metabolism similar to other progestins.[14] Key pathways are expected to include Phase I reactions, such as hydroxylation catalyzed by cytochrome P450 (CYP) enzymes, and reduction of ketone groups.[14] This is followed by Phase II conjugation reactions (e.g., glucuronidation and sulfation) to form more water-soluble metabolites for excretion.[14]
- **Excretion:** Excretion is preferentially through feces.[4] The elimination half-life of DHPA and its metabolites is approximately 24 days, allowing for a once-monthly dosing interval.[4][6]

## Clinical Applications and Formulations

The sole major clinical application of **Algestone Acetophenide** is in hormonal contraception. [4] It is almost always used in combination with an estrogen to ensure predictable withdrawal bleeding and minimize menstrual irregularities.[15]

**Rationale for Combination Therapy:** Progestin-only contraceptives can cause unpredictable bleeding patterns. The inclusion of an estrogen, like estradiol enantate, helps to stabilize the endometrium, resulting in a more regular, cyclic bleeding pattern that mimics a natural menstrual cycle, which improves patient acceptability and adherence.[7][15]

Formulation (Progestin / Estrogen)	Common Brand Name(s)	Administration
150 mg DHPA / 10 mg Estradiol Enantate	Perlutal, Topasel	Once-monthly IM injection[3][4]
90 mg DHPA / 6 mg Estradiol Enantate	(Investigational)	Once-monthly IM injection[6] [16]
75 mg DHPA / 5 mg Estradiol Enantate	Anafertin, Yectames	Once-monthly IM injection[4]

## Analytical Methodologies

Accurate quantification of **Algestone Acetophenide** in raw materials, finished products, and biological matrices is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, robust method for this purpose.

## Example Protocol: HPLC-UV Quantification of Algestone Acetophenide

This protocol is a representative method for assaying **Algestone Acetophenide** and should be validated for specific applications.

- Instrumentation:
  - HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
  - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Chromatographic Conditions:
  - Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.

- Detection Wavelength: 240 nm (based on the chromophore of the pregn-4-ene-3,20-dione structure).
- Injection Volume: 10  $\mu$ L.
- Standard and Sample Preparation:
  - Standard Stock Solution: Accurately weigh ~10 mg of **Algestone Acetophenide** reference standard and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL solution.
  - Working Standards: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100  $\mu$ g/mL) using the mobile phase as the diluent to create a calibration curve.
  - Sample Preparation: Dissolve the sample (e.g., from a formulation) in Acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45  $\mu$ m syringe filter before injection.
- Analysis and Quantification:
  - Inject the working standards to establish a calibration curve of peak area versus concentration.
  - Inject the prepared sample.
  - Calculate the concentration of **Algestone Acetophenide** in the sample by interpolating its peak area from the linear regression of the calibration curve.

Other validated techniques for detection include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer higher sensitivity and specificity, particularly for analysis in complex biological matrices.[\[17\]](#)[\[18\]](#)

## Toxicology and Safety Profile

The safety profile of **Algestone Acetophenide** is a critical consideration for any drug development professional.

- Human Side Effects: In clinical use, its side effects are typical of progestins and include menstrual irregularities (e.g., amenorrhea or spotting), headaches, mood changes,

decreased libido, and potential weight gain.[1][16][19]

- Preclinical Findings of Concern: The development of DHPA was halted in the US due to significant toxicological findings in chronic animal studies.[6] These included:
  - Pituitary Hyperplasia in Rats: Suggests a potential for disruption of the hypothalamic-pituitary-gonadal axis.[2]
  - Mammary Tumors in Beagle Dogs: This finding was common to several progestins tested in this species, and the relevance to human risk is highly debated, as progestin-induced mammary tumors in beagles are often histologically different from human breast cancer.[2][6]
- Endocrine Disruption Potential: Due to its potent hormonal activity and the preclinical findings, DHPA is considered a potential endocrine-disrupting compound (EDC).[2] This necessitates a thorough evaluation of any off-target effects on other hormonal systems during non-clinical safety assessments.[2]

## Conclusion

**Algestone Acetophenide** (DHPA) is a potent, long-acting synthetic progestin with a well-defined role in injectable contraception. Its physicochemical properties, particularly its low water solubility and stable acetophenide group, are key to its sustained-release profile. While its efficacy as a contraceptive is well-documented, its history is marked by significant preclinical safety findings that have restricted its global use and serve as an important lesson in translational toxicology. For researchers and drug developers, DHPA remains a valuable tool for studying progesterone receptor biology and a compelling case study in balancing therapeutic benefit with potential long-term risk.

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